molecular formula C23H28N2O5S B11091685 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11091685
M. Wt: 444.5 g/mol
InChI Key: RBHFXTNUGNXLCK-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the cyclohexylcarbamoyl and methoxyphenylcarbonyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers are exploring its potential therapeutic effects. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully understand these mechanisms.

Comparison with Similar Compounds

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as those with similar functional groups or structural motifs. These comparisons highlight its unique properties and potential advantages in various applications. Similar compounds include other thiophene derivatives and carbamoyl-substituted molecules.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-16-8-6-5-7-9-16)31-22(18)25-20(26)15-10-12-17(29-3)13-11-15/h10-13,16H,4-9H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

RBHFXTNUGNXLCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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